molecular formula C17H12N4OS4 B2383413 N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 862974-12-7

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2383413
CAS No.: 862974-12-7
M. Wt: 416.55
InChI Key: DGFOFPDSMQAYON-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound that features a unique structure comprising multiple thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzo[d]thiazole with a suitable thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimine
  • 1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl) methanimine
  • N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-methoxyphenyl) methanimine
  • N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine

Uniqueness

N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine stands out due to its unique structure, which includes multiple thiazole rings and specific functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex heterocyclic compound belonging to the benzothiazole family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Chemical Structure

The chemical formula for this compound is C17H13N3O2S3C_{17}H_{13}N_3O_2S_3, with a molecular weight of approximately 385.49 g/mol. Its structure features a benzothiazole core fused with thiazole and additional substituents that enhance its biological activity.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Recent literature indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens by inhibiting key enzymes such as dihydroorotase and DNA gyrase .

Table 1: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
Benzothiazole Derivative A25–50Salmonella typhimurium
Benzothiazole Derivative B0.10–0.25Listeria monocytogenes
This compoundTBDTBD

The specific MIC (Minimum Inhibitory Concentration) values for this compound have yet to be determined in published studies.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Study: Anticancer Activity
A recent study investigated the effects of a series of benzothiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 7.7 µM against specific cancer types, demonstrating their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their structural characteristics. Modifications at specific positions on the benzothiazole ring can significantly enhance or diminish their activity against microbial and cancerous cells. For instance, the introduction of halogen groups at the 2nd or 5th position has been correlated with increased antibacterial potency .

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
2ChlorineIncreased antibacterial activity
5MethylEnhanced anticancer properties
6NitroImproved anti-inflammatory effects

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS4/c1-22-10-4-3-5-11-12(10)20-16(24-11)21-15-18-8-6-7-9-14(13(8)25-15)26-17(19-9)23-2/h3-7H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFOFPDSMQAYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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